5-Bromo-2-fluoro-3-formylbenzoic acid
Description
5-Bromo-2-fluoro-3-formylbenzoic acid is a multifunctional aromatic compound featuring a bromine atom at the 5-position, a fluorine atom at the 2-position, and a formyl group at the 3-position of the benzoic acid backbone. The bromine and fluorine substituents enhance electrophilic reactivity, while the formyl group enables further derivatization, such as condensation or reduction reactions .
Properties
Molecular Formula |
C8H4BrFO3 |
|---|---|
Molecular Weight |
247.02 g/mol |
IUPAC Name |
5-bromo-2-fluoro-3-formylbenzoic acid |
InChI |
InChI=1S/C8H4BrFO3/c9-5-1-4(3-11)7(10)6(2-5)8(12)13/h1-3H,(H,12,13) |
InChI Key |
YDFCRWXFZXIAIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)F)C(=O)O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-fluoro-3-formylbenzoic acid can be achieved through several methods. One common approach involves the bromination and fluorination of benzoic acid derivatives. For instance, starting with 2-fluorobenzoic acid, bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride . The formyl group can be introduced via a Vilsmeier-Haack reaction, which involves the reaction of the brominated and fluorinated benzoic acid with a formylating agent like DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) .
Industrial Production Methods
Industrial production of 5-Bromo-2-fluoro-3-formylbenzoic acid typically involves large-scale bromination and fluorination processes, followed by formylation. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-fluoro-3-formylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution (SNAr) reactions.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids or alkenes.
Major Products
Substitution: Various substituted benzoic acids.
Oxidation: 5-Bromo-2-fluoro-3-carboxybenzoic acid.
Reduction: 5-Bromo-2-fluoro-3-hydroxybenzoic acid.
Coupling: Biaryl compounds and styrenes.
Scientific Research Applications
5-Bromo-2-fluoro-3-formylbenzoic acid is utilized in several scientific research fields:
Mechanism of Action
The mechanism of action of 5-Bromo-2-fluoro-3-formylbenzoic acid depends on its specific application. In biological systems, it may act as an inhibitor or modulator of enzyme activity by binding to active sites or allosteric sites on target proteins. The presence of the bromine and fluorine atoms can enhance its binding affinity and specificity for certain molecular targets .
Comparison with Similar Compounds
Data Table: Key Properties of Comparable Compounds
Research Findings and Implications
- Reactivity Trends : Fluorine’s electronegativity in 5-bromo-2-fluoro-3-formylbenzoic acid enhances para-directed electrophilic substitution, whereas chlorine in analogs increases steric effects .
- Synthetic Utility : The formyl group enables Schiff base formation, critical in drug design, contrasting with nitro groups in explosive precursors .
- Stability : Difluoro derivatives (e.g., 5-bromo-2,4-difluorobenzoic acid) exhibit higher thermal stability due to symmetrical substitution, favoring large-scale agrochemical production .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
